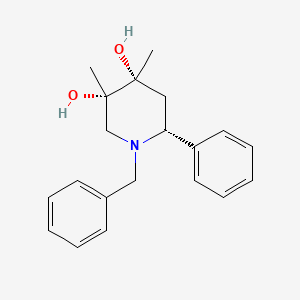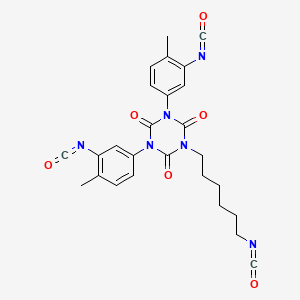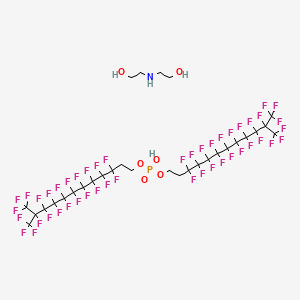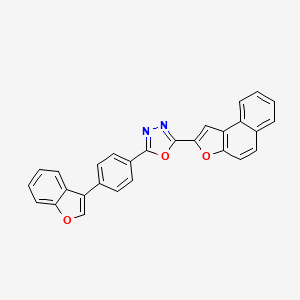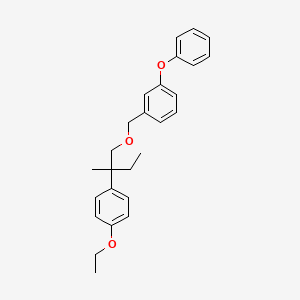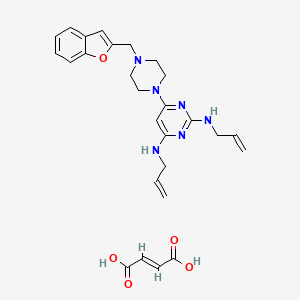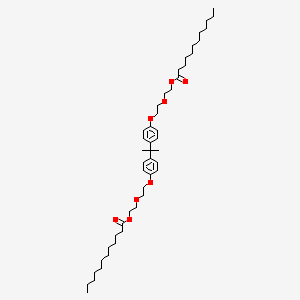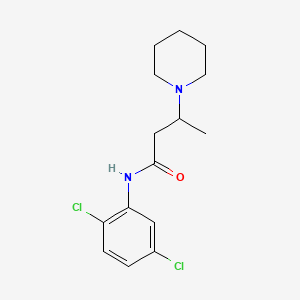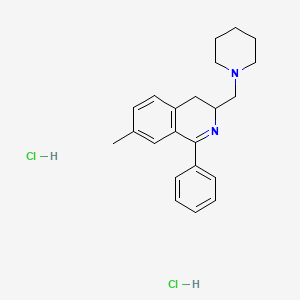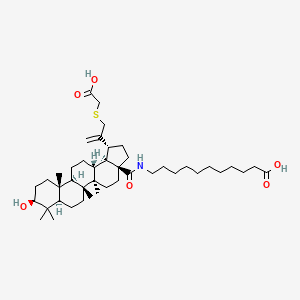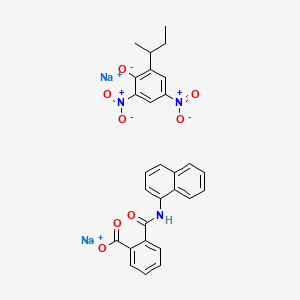
Naptalam-monosodium mixt.with dinoseb-sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naptalam-monosodium mixed with dinoseb-sodium is a compound used primarily in agricultural applications. It is a combination of two active ingredients: naptalam-monosodium and dinoseb-sodium. Naptalam-monosodium is known for its role as a plant growth regulator, while dinoseb-sodium is a herbicide. Together, they are used to control weed growth and enhance crop yield .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naptalam-monosodium involves the reaction of naphthalene-1-amine with phthalic anhydride to form N-(1-naphthyl)phthalamic acid. This intermediate is then neutralized with sodium hydroxide to produce naptalam-monosodium . Dinoseb-sodium is synthesized by reacting dinoseb (2-sec-butyl-4,6-dinitrophenol) with sodium hydroxide .
Industrial Production Methods
Industrial production of naptalam-monosodium and dinoseb-sodium involves large-scale chemical reactions under controlled conditions. The raw materials are mixed in reactors, and the reactions are carried out at specific temperatures and pressures to ensure high yield and purity. The final products are then purified and formulated into the desired concentrations for agricultural use .
Análisis De Reacciones Químicas
Types of Reactions
Naptalam-monosodium and dinoseb-sodium undergo various chemical reactions, including:
Oxidation: Dinoseb-sodium can be oxidized to form dinoseb quinone.
Reduction: Naptalam-monosodium can be reduced to form 1-naphthylamine.
Substitution: Both compounds can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions
Major Products Formed
Oxidation of Dinoseb-sodium: Dinoseb quinone.
Reduction of Naptalam-monosodium: 1-naphthylamine.
Substitution Products: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Naptalam-monosodium mixed with dinoseb-sodium has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant growth and development.
Medicine: Studied for potential therapeutic applications due to its biological activity.
Industry: Used in the formulation of herbicides and plant growth regulators.
Mecanismo De Acción
The mechanism of action of naptalam-monosodium involves the inhibition of auxin transport in plants, leading to reduced cell elongation and growth. Dinoseb-sodium acts as an uncoupler of oxidative phosphorylation in plant cells, disrupting energy production and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-amine: A precursor in the synthesis of naptalam-monosodium.
Phthalic anhydride: Reacts with naphthalene-1-amine to form N-(1-naphthyl)phthalamic acid.
2-sec-butyl-4,6-dinitrophenol (Dinoseb): The parent compound of dinoseb-sodium
Uniqueness
Naptalam-monosodium mixed with dinoseb-sodium is unique due to its dual action as a plant growth regulator and herbicide. This combination allows for effective weed control while promoting crop growth, making it a valuable tool in agriculture .
Propiedades
Número CAS |
59915-53-6 |
|---|---|
Fórmula molecular |
C28H23N3Na2O8 |
Peso molecular |
575.5 g/mol |
Nombre IUPAC |
disodium;2-butan-2-yl-4,6-dinitrophenolate;2-(naphthalen-1-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H13NO3.C10H12N2O5.2Na/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;;/h1-11H,(H,19,20)(H,21,22);4-6,13H,3H2,1-2H3;;/q;;2*+1/p-2 |
Clave InChI |
CNSXYKKZEUTQNN-UHFFFAOYSA-L |
SMILES canónico |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


